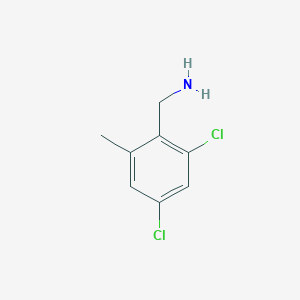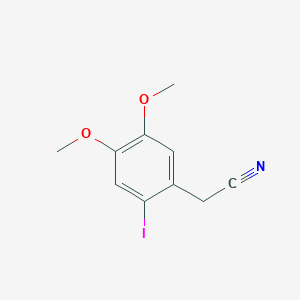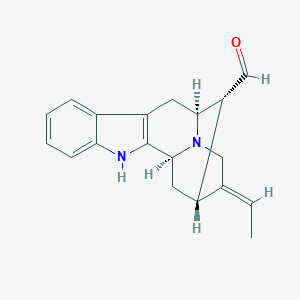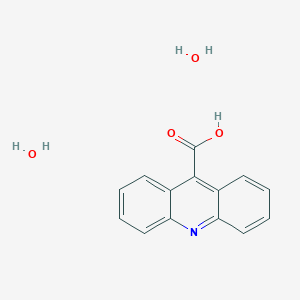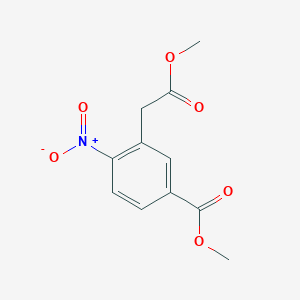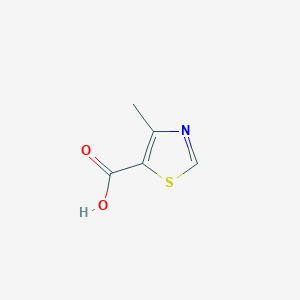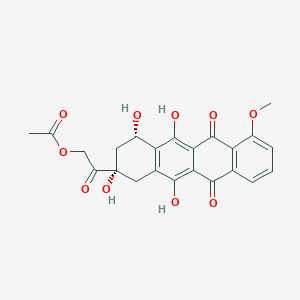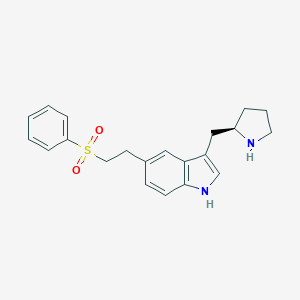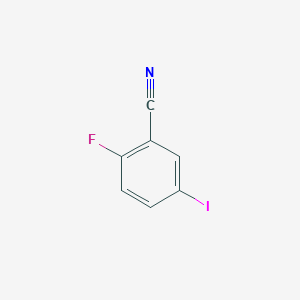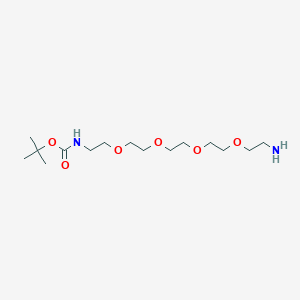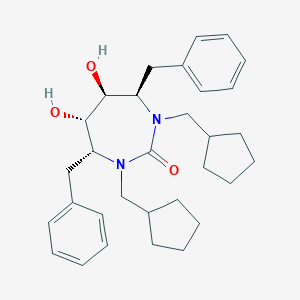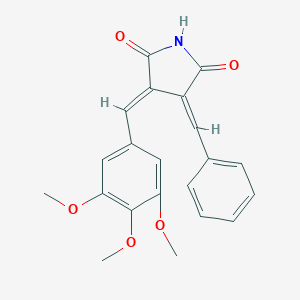
3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione, also known as BTBPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione involves its ability to selectively bind to specific receptors or enzymes in cells, leading to various biochemical and physiological effects. For example, in cancer cells, 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione binds to specific receptors and induces apoptosis, leading to the death of cancer cells. In drug delivery, 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione binds to specific receptors on cancer cells, leading to targeted drug delivery and reduced side effects.
Biochemical And Physiological Effects
3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer research, 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In drug delivery, 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione has been shown to selectively bind to cancer cells, leading to targeted drug delivery and reduced side effects. In material science, 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione has been used as a building block for the synthesis of novel materials with unique properties, such as high thermal stability and electrical conductivity.
Advantages And Limitations For Lab Experiments
One advantage of using 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its ability to selectively bind to specific receptors or enzymes, leading to targeted effects. However, one limitation of using 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione in lab experiments is its high cost and limited availability, which may limit its widespread use.
Future Directions
There are several future directions for the study of 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione. One direction is the development of novel materials using 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione as a building block, with unique properties such as high thermal stability and electrical conductivity. Another direction is the development of new drug delivery systems using 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione as a carrier, with improved targeting and reduced side effects. Additionally, further research is needed to understand the mechanism of action of 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione and its potential applications in various fields.
Synthesis Methods
3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione can be synthesized through a multi-step process. The first step involves reacting 3,4,5-trimethoxybenzaldehyde with pyrrolidine-2,5-dione in the presence of a catalyst to form 3-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione. The second step involves reacting the product of the first step with benzaldehyde in the presence of a catalyst to form 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione.
Scientific Research Applications
3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione has been studied for its potential application in various fields, including cancer research, drug delivery, and material science. In cancer research, 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug delivery, 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione has been used as a carrier for targeted drug delivery due to its ability to selectively bind to cancer cells. In material science, 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione has been used as a building block for the synthesis of novel materials with unique properties.
properties
CAS RN |
152815-51-5 |
|---|---|
Product Name |
3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione |
Molecular Formula |
C21H19NO5 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(4E)-3-benzylidene-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H19NO5/c1-25-17-11-14(12-18(26-2)19(17)27-3)10-16-15(20(23)22-21(16)24)9-13-7-5-4-6-8-13/h4-12H,1-3H3,(H,22,23,24)/b15-9?,16-10+ |
InChI Key |
YQALUFAJAWGTQV-KAVGSWPWSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=C/C3=CC=CC=C3)\C(=O)NC2=O |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=CC3=CC=CC=C3)C(=O)NC2=O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=CC3=CC=CC=C3)C(=O)NC2=O |
synonyms |
3-benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione T 686 T 686, (E,Z)-isomer T 686, (Z,E)-isomer T-686 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



